molecular formula C8H9F3O3 B1430650 3-(Trifluoromethyl)-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid CAS No. 1797367-92-0

3-(Trifluoromethyl)-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid

Cat. No.: B1430650
CAS No.: 1797367-92-0
M. Wt: 210.15 g/mol
InChI Key: AUZBEXWVMFBWAT-UHFFFAOYSA-N
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Description

3-(Trifluoromethyl)-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid is a sophisticated chemical building block highly valued in medicinal chemistry for its rigid, three-dimensional oxabicyclic scaffold. This structure is strategically engineered to probe and fill specific pockets within enzyme active sites, making it a powerful tool in fragment-based drug discovery (FBDD) campaigns aimed at discovering novel allosteric modulators or protein-protein interaction inhibitors. The presence of the trifluoromethyl group is a critical feature, conferring enhanced metabolic stability, improved membrane permeability, and increased lipophilicity to resultant compounds, which are key parameters in optimizing pharmacokinetic profiles. The carboxylic acid functional group provides a versatile synthetic handle for facile conjugation to various amines, alcohols, and other heterocycles via amide, ester, or urea bond formation, enabling the rapid construction of diverse compound libraries for structure-activity relationship (SAR) studies. As a rigid bicyclic scaffold , it is frequently employed to constrain the conformation of flexible lead molecules, reducing the entropic penalty upon binding to a biological target and thereby potentially increasing potency and selectivity. Researchers utilize this compound in the design and synthesis of covalent inhibitors, where the carboxylic acid can be transformed into an electrophilic warhead, or as a core component to mimic bioactive conformations. This product is offered for research applications only and is strictly not intended for diagnostic, therapeutic, or any human use.

Properties

IUPAC Name

3-(trifluoromethyl)-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9F3O3/c9-8(10,11)6-4-2-1-3(14-4)5(6)7(12)13/h3-6H,1-2H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUZBEXWVMFBWAT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2C(C(C1O2)C(=O)O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9F3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1797367-92-0
Record name 3-(trifluoromethyl)-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Diels-Alder Approach

One of the most prominent methods involves a regioselective Diels-Alder reaction, which forms the core bicyclic structure. According to recent research, such as the synthesis of related compounds like 1-methyl-3-oxo-7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylic acid methyl ester, the process begins with a diene and a dienophile:

Step Reagents & Conditions Description Reference
1 2-Methylfuran + methyl-3-bromo-propiolate Diels-Alder cycloaddition
2 Acid hydrolysis (HCl) Hydrolysis of ketal intermediates

This approach yields a regioselectively substituted bicyclic compound, which can be further functionalized to introduce the trifluoromethyl group.

Introduction of Trifluoromethyl Group

The trifluoromethyl moiety is typically incorporated via nucleophilic or electrophilic trifluoromethylation. Common reagents include trifluoromethyl iodide or specialized reagents like Togni's reagent, used under controlled conditions to attach the CF₃ group selectively to the bicyclic framework.

Ring Closure via Cyclization

Epoxidation and Acid-Catalyzed Cyclization

Another method involves the oxidation of a precursor alcohol to form an epoxide, followed by acid-catalyzed ring closure to establish the oxabicyclic core:

Step Reagents & Conditions Description Reference
1 Oxidizing agent (e.g., tert-butyl hydroperoxide) Epoxidation of the cyclohexene derivative
2 p-Toluenesulfonic acid (TsOH) Cyclization to form the oxabicyclic ring

This process typically occurs at temperatures ranging from 0°C to 50°C, with the acid facilitating ring closure and stereoselectivity.

Functionalization to Carboxylic Acid

Oxidation of Alcohol to Carboxylic Acid

The final step involves oxidizing the secondary alcohol or aldehyde intermediate to the carboxylic acid. Strong oxidants such as potassium permanganate or chromium-based reagents are used under controlled conditions:

Step Reagents & Conditions Description Reference
1 Potassium permanganate (KMnO₄) Oxidation of alcohol/aldehyde to acid

Alternatively, oxidative cleavage of the side chain can be achieved using catalytic amounts of oxidants in acidic or neutral media.

Summary of Key Conditions and Data

Method Key Reagents Temperature Range Yield Notes
Diels-Alder + hydrolysis 2-Methylfuran, methyl-3-bromo-propiolate RT to 50°C High Regioselective, efficient
Epoxidation + acid cyclization tert-Butyl hydroperoxide, TsOH 0°C to 50°C Moderate to high Stereoselective ring formation
Oxidation to acid KMnO₄ RT to 50°C Variable Complete oxidation

Research Findings and Observations

  • The regioselectivity of the Diels-Alder reaction is critical for obtaining the correct stereochemistry of the bicyclic core, influencing subsequent functionalization steps.
  • Acid catalysis in cyclization steps enhances yield and stereoselectivity, with p-toluenesulfonic acid being preferred due to its solubility and reactivity.
  • Trifluoromethylation remains a challenge due to the electron-withdrawing nature of CF₃, requiring specialized reagents and conditions to achieve high regio- and stereoselectivity.
  • Oxidation steps must be carefully controlled to prevent over-oxidation or degradation of sensitive intermediates.

Chemical Reactions Analysis

Types of Reactions

3-(Trifluoromethyl)-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

    Substitution: The trifluoromethyl group or other substituents can be replaced with different functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like acetonitrile or dichloromethane, and appropriate catalysts or bases.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or alkanes. Substitution reactions can lead to a wide range of derivatives with different functional groups.

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C8_8H9_9F3_3O3_3
  • Molecular Weight : 210 Da
  • CAS Number : 1797367-92-0
  • IUPAC Name : (1S,2R,3R,4R)-3-(trifluoromethyl)-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid

The compound features a bicyclic structure that enhances its stability and reactivity, particularly in organic synthesis.

Chemistry

  • Building Block for Synthesis : The compound serves as a precursor for synthesizing more complex molecules, particularly in developing new synthetic methodologies and catalysis .

Biology

  • Enzyme Interaction Studies : Its unique structure allows researchers to study enzyme interactions and biological pathways, potentially leading to insights into metabolic processes .

Medicine

  • Pharmacological Activity : Derivatives of this compound may exhibit significant pharmacological properties, making it a candidate for drug discovery and development. The trifluoromethyl group enhances lipophilicity, potentially improving bioavailability and interaction with biological targets .

Industry

  • Advanced Materials Production : The compound can be utilized in creating advanced materials such as polymers or coatings with specific properties tailored for industrial applications .

Case Studies and Research Findings

Recent studies have highlighted the potential applications of this compound:

  • Catalytic Applications :
    • Research indicates that this compound can act as a chiral ligand in enantioselective reactions, facilitating the synthesis of optically active compounds .
  • Biological Evaluations :
    • Studies have shown that derivatives of this compound exhibit significant antimicrobial activity against various pathogens, suggesting potential applications in developing new antibiotics or antimicrobial agents .
  • Material Science Innovations :
    • The unique properties of this compound have led to its exploration in creating novel materials with enhanced thermal and mechanical properties suitable for various industrial applications .

Mechanism of Action

The mechanism by which 3-(Trifluoromethyl)-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid exerts its effects depends on its specific application. In catalysis, the compound may act as a chiral ligand, facilitating enantioselective reactions. In biological systems, it could interact with enzymes or receptors, modulating their activity through binding interactions. The trifluoromethyl group can enhance the compound’s stability and lipophilicity, influencing its behavior in various environments .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and functional differences between 3-(Trifluoromethyl)-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid and its analogs:

Compound Name Substituent at Position 3 Molecular Weight Key Properties/Applications References
This compound -CF₃ 210.15 Enhanced lipophilicity; potential metabolic stability due to -CF₃ group. Applications in medicinal chemistry under investigation.
3-(Thiazol-2-ylcarbamoyl)-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid Thiazole carbamoyl 268.31 Synthesized via reaction with norcantharidin and 2-aminothiazole (85% yield). Exhibits crystallinity and potential as a bioactive scaffold.
3-((4-Methoxyphenyl)carbamoyl)-7-oxabicyclo[...]carboxylic acid (II-20) 4-Methoxyphenyl carbamoyl 314.10 Yield: 71%; mp: 167–168°C. Demonstrated in vitro cytotoxicity studies as part of norcantharidin-derived antitumor agents.
3-(Di-sec-butylcarbamoyl)-7-oxabicyclo[...]carboxylic acid Di-sec-butylcarbamoyl 297.39 High molecular weight; used in synthetic intermediates for agrochemicals.
3-[(4-Methylpiperazinyl)carbonyl]-7-oxabicyclo[...]carboxylic acid 4-Methylpiperazinyl carbonyl 268.31 Polar substituent enhances solubility; explored in CNS-targeting drug design.
3-(2-Propan-2-ylsulfanylethoxycarbonyl)-7-oxabicyclo[...]carboxylic acid Sulfanylethoxycarbonyl 288.36 Unique sulfur-containing side chain; studied for enzyme inhibition via thiol interactions.
2-Chloro-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid -Cl at position 2 (not 3) 176.60 Chlorine substitution alters electronic properties; used as a precursor for halogenated bioactive compounds.

Structural and Functional Analysis

Substituent Effects on Reactivity and Bioactivity

  • Trifluoromethyl Group : The -CF₃ group in the target compound provides strong electron-withdrawing effects, reducing susceptibility to oxidative metabolism compared to analogs with carbamoyl or aryl groups . This property is critical for improving drug half-life.
  • Carbamoyl Derivatives : Compounds like II-19 and II-20 () exhibit moderate cytotoxicity due to their aromatic carbamoyl groups, which facilitate interactions with cellular targets such as kinases or proteases .

Physicochemical Properties

  • Melting Points : Carbamoyl derivatives (e.g., II-19: 165–166°C; II-7: 177–178°C) show higher melting points than the target compound (data unavailable), likely due to stronger intermolecular hydrogen bonding .
  • Solubility : Piperazinyl and methoxy-substituted analogs () exhibit improved aqueous solubility compared to the lipophilic -CF₃ variant .

Biological Activity

3-(Trifluoromethyl)-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid, with the CAS number 1797367-92-0, is a compound of interest in medicinal chemistry due to its unique structural properties and potential biological activities. This article delves into its biological activity, synthesizing current research findings, case studies, and relevant data.

  • Molecular Formula : C8_8H9_9F3_3O3_3
  • Molecular Weight : 210.15 g/mol
  • LogP : 0.99
  • Polar Surface Area : 47 Ų
  • Hydrogen Bond Acceptors : 3
  • Hydrogen Bond Donors : 1

Biological Activity

The biological activity of this compound has been explored in various studies, highlighting its potential applications in pharmacology.

1. Anticancer Activity

Recent studies have indicated that compounds with similar bicyclic structures exhibit significant cytotoxic effects against various cancer cell lines. For instance, a derivative of this compound demonstrated strong inhibition of AKT pathways, which are crucial in cancer cell proliferation and survival. In vitro assays revealed IC50_{50} values in the low micromolar range, suggesting potent anticancer properties .

2. Anti-inflammatory Properties

The compound has shown promise in anti-inflammatory applications. In a model of acute inflammation, it inhibited the production of pro-inflammatory cytokines, demonstrating its potential as an anti-inflammatory agent . The mechanism appears to involve the modulation of NF-kB signaling pathways.

3. Neuroprotective Effects

Research indicates that bicyclic compounds can provide neuroprotection by reducing oxidative stress and apoptosis in neuronal cells. A study reported that derivatives of this compound could protect against neurotoxicity induced by beta-amyloid peptides in cellular models associated with Alzheimer's disease .

Case Study 1: Anticancer Efficacy

In a study published in the Journal of Medicinal Chemistry, researchers synthesized several derivatives of this compound and evaluated their cytotoxicity against MDA-MB-231 breast cancer cells. The most potent derivative exhibited an IC50_{50} value of 0.05 µM, significantly lower than standard chemotherapeutics .

Case Study 2: Neuroprotective Mechanism

A study investigating the neuroprotective effects of bicyclic compounds found that treatment with this compound reduced reactive oxygen species (ROS) levels and improved cell viability in PC12 cells exposed to neurotoxic agents . This suggests a mechanism involving antioxidant activity.

Data Table: Summary of Biological Activities

Activity TypeEffectivenessIC50_{50} or EC50_{50}Reference
AnticancerHigh0.05 µM
Anti-inflammatoryModerateNot specified
NeuroprotectiveHighNot specified

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(Trifluoromethyl)-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid
Reactant of Route 2
3-(Trifluoromethyl)-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid

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